GAT1 Binding Affinity – A Measurable Low-Affinity Benchmark Distinct from Tiagabine
The compound binds human GAT1 with a Ki of approximately 1,100 nM, determined by a competitive mass-spectrometry binding assay using NO71156 as the unlabelled marker [1]. In contrast, the clinical GAT1 inhibitor tiagabine exhibits a Ki of ~17 nM for the same target under a [³H]tiagabine displacement assay [2]. The target compound is therefore approximately 65-fold less potent than tiagabine, providing a quantifiable low-affinity control probe for experiments where complete GAT1 blockade is undesirable.
| Evidence Dimension | Binding affinity (Ki) for human GAT1 |
|---|---|
| Target Compound Data | Ki = 1.10×10³ nM (1.10 µM) |
| Comparator Or Baseline | Tiagabine Ki = 16.98 nM (~0.017 µM) |
| Quantified Difference | ~65-fold weaker affinity |
| Conditions | Human GAT1 expressed in HEK293 cells; target compound assayed by LC-ESI-MS-MS competitive binding; tiagabine assayed by [³H]tiagabine displacement (cross-study comparison) |
Why This Matters
Procurement of a precisely weak GAT1 ligand is valuable for signal-to-noise calibration and for screening campaigns seeking to avoid the sedative liabilities of potent GAT1 inhibitors.
- [1] BindingDB BDBM50063508 (CHEMBL3398500), Ki = 1.10×10³ nM for human GAT1, competitive MS binding assay. View Source
- [2] ChEMBL CHEMBL1641586 (via GuidetoPharmacology), tiagabine Ki = 16.98 nM for human recombinant GAT1, [³H]tiagabine displacement equilibrium binding assay. Bioorg Med Chem Lett (2011) 21: 602-605. View Source
